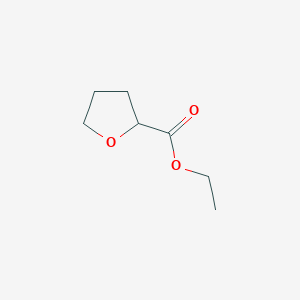

Ethyl tetrahydrofuran-2-carboxylate

Descripción

Historical Context and Evolution of Research on Tetrahydrofuran-2-carboxylate Esters

The journey into the chemistry of tetrahydrofuran-2-carboxylates began with early investigations into their parent acid, tetrahydrofuran-2-carboxylic acid. While the resolution of racemic tetrahydrofuran-2-carboxylic acid itself was not reported until later, related structures were being explored. cdnsciencepub.com The fundamental methods for creating the tetrahydrofuran (B95107) ring, such as the acid-catalyzed dehydration of 1,4-butanediol (B3395766) and the hydrogenation of furan (B31954) derivatives, laid the groundwork for accessing these compounds. wikipedia.org

Early synthetic strategies for substituted tetrahydrofurans often relied on intramolecular SN2 reactions, where a hydroxyl group displaces a leaving group on the same molecule to form the cyclic ether. nih.gov These classical approaches were instrumental in constructing many natural products. nih.gov The development of methods to synthesize and resolve chiral precursors, such as the resolution of racemic tetrahydrofuran-2-carboxylic acid using agents like brucine (B1667951) dihydrate, was a significant step forward, enabling the synthesis of optically active derivatives. cdnsciencepub.com The esterification of these resolved acids provided a direct route to enantiomerically enriched esters like ethyl tetrahydrofuran-2-carboxylate. cdnsciencepub.com

The evolution of synthesis also saw the exploration of various starting materials. For instance, early attempts to synthesize related vinyl-substituted lactones by condensing diethyl malonate with butadiene monoxide highlighted the complexities and regioselectivity challenges in this area of chemistry. fau.edu These foundational studies, though sometimes met with unexpected outcomes, were crucial in mapping the reactivity of these systems and spurred the development of more reliable and selective synthetic routes.

Contemporary Research Significance and Scope within Organic Synthesis

In modern organic synthesis, this compound and its derivatives are recognized as valuable intermediates. The tetrahydrofuran ring is a key structural motif in numerous bioactive natural products, including antibiotics, antivirals, and anticancer agents, making its derivatives highly sought after in medicinal chemistry. researchgate.netnih.gov The stability and specific stereochemistry of the tetrahydrofuran architecture contribute significantly to the biological activity of these molecules. researchgate.net

This compound serves as a chiral building block for the synthesis of complex molecules. Its functional groups—the ester and the ether—allow for a wide range of chemical transformations. For example, chiral tetrahydrofuran derivatives are used in the synthesis of drugs like the anti-HIV protease inhibitor amprenavir (B1666020) and the anti-diabetic SGLT2 inhibitor empagliflozin. researchgate.net The compound's structure is also found in various pharmacologically relevant molecules investigated for analgesic, anxiolytic, and anti-depressant activities. solubilityofthings.com

The versatility of this scaffold is further demonstrated by its use in multicomponent reactions, providing efficient pathways to highly substituted tetrahydrofuran products. nih.gov For instance, it can be involved in sequences that generate multiple stereocenters in a single step, which is a highly desirable feature in the efficient synthesis of complex targets. nih.gov The ability to convert the ester group into other functionalities or to use the ring's inherent structure to direct further reactions makes this compound a cornerstone in the construction of diverse and medicinally relevant chemical entities. researchgate.net

Methodological Advancements Driving Research in Furanone Chemistry

The chemistry of furanones and their saturated counterparts, tetrahydrofurans, has been significantly propelled by advancements in synthetic methodologies. Modern catalysis, in particular, has revolutionized the construction of these heterocyclic systems, offering greater efficiency, selectivity, and milder reaction conditions.

Transition-metal catalysis is at the forefront of these advancements. A wide array of metals, including palladium, rhodium, gold, copper, and nickel, have been employed to catalyze various transformations. organic-chemistry.org For example, rhodium-catalyzed reactions of diazo compounds with aldehydes can lead to the formation of tetrahydrofuran rings. nih.gov Palladium-catalyzed reactions have been developed for the stereoselective synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes. organic-chemistry.org Gold catalysts have proven effective in the cyclization of γ-hydroxyalkynones to yield substituted 3(2H)-furanones under mild conditions. organic-chemistry.org

In addition to metal catalysis, other innovative strategies have emerged. Photoredox catalysis, often in dual-catalytic systems with nickel, has enabled the functionalization of C(sp³)–H bonds in ethers, providing direct routes to substituted tetrahydrofurans from simple starting materials. organic-chemistry.org Electrocatalytic methods are also being explored for the conversion of biomass-derived furfural (B47365) into furanone derivatives, presenting a sustainable approach to these valuable compounds. rsc.org

Enantioselective synthesis has been a major focus, with the development of chiral catalysts and one-pot sequential reactions. Copper-catalyzed asymmetric Henry reactions followed by iodocyclization, for instance, provide access to polysubstituted tetrahydrofuran derivatives with high enantioselectivity. chemistryviews.org Furthermore, catalyst-free methods, such as the cross-coupling of α-aryldiazo ketones and α-diazo esters, have been developed to synthesize 3(2H)-furanone derivatives, showcasing the expanding toolkit available to synthetic chemists. chemistryviews.org

These methodological advancements not only facilitate the synthesis of known furanone and tetrahydrofuran structures but also open doors to novel derivatives with unique properties and potential applications.

Table 1: Selected Modern Synthetic Methods for Furanone and Tetrahydrofuran Derivatives

| Product Type | Method | Catalyst/Reagent | Key Features |

|---|---|---|---|

| Substituted 3(2H)-Furanones | Cyclization of γ-hydroxyalkynones | (p-CF₃C₆H₄)₃PAuCl / AgOTf | Mild conditions, good yields. organic-chemistry.org |

| Highly Substituted 3(2H)-Furanones | Cyclization/allylic alkylation | Rh(II)/Pd(0) | High chemo-, regio-, and stereoselectivity. organic-chemistry.org |

| 2,4-Dibromo-3(2H)-furanones | Tandem oxa-Nazarov cyclization/dibromination | Cu(OTf)₂ / Diphenyl phosphate (B84403) | Facile tandem reaction. organic-chemistry.org |

| Enantioenriched Tetrahydrofurans | Photo-HAT/nickel dual catalysis | Nickel / Photoredox catalyst | C(sp³)-H functionalization of oxacycles. organic-chemistry.org |

| 2,5-Polysubstituted Tetrahydrofurans | Asymmetric Henry reaction/iodocyclization | Copper catalyst | One-pot, high yields, excellent enantioselectivities. chemistryviews.org |

| 3(2H)-Furanone Derivatives | Diazo cross-coupling | Catalyst-free (thermal) | Rearrangement of α-aryldiazo ketones. chemistryviews.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

ethyl oxolane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-9-7(8)6-4-3-5-10-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQLWKZRORYGHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70435562 | |

| Record name | ETHYL TETRAHYDRO-2-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-34-3 | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016874343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Furancarboxylic acid, tetrahydro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | ETHYL TETRAHYDRO-2-FUROATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70435562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl tetrahydrofuran-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Tetrahydrofuran 2 Carboxylate and Its Analogues

Classical Esterification Approaches

Traditional chemical methods provide reliable routes to Ethyl tetrahydrofuran-2-carboxylate. These approaches often involve the direct reaction of a carboxylic acid with an alcohol or proceed through a more reactive intermediate.

Acid-Catalyzed Esterification of Tetrahydrofuran-2-carboxylic Acid with Ethanol (B145695)

The Fischer-Speier esterification is a classic method for producing esters by reacting a carboxylic acid with an excess of alcohol in the presence of an acid catalyst. masterorganicchemistry.commasterorganicchemistry.com In this process, Tetrahydrofuran-2-carboxylic acid is treated with ethanol and a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to yield this compound and water. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of ethanol is typically used as the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by nucleophilic attack by the ethanol molecule. masterorganicchemistry.commasterorganicchemistry.com

Esterification via Acid Chloride Intermediates

An alternative to direct acid-catalyzed esterification involves the conversion of Tetrahydrofuran-2-carboxylic acid into a more reactive derivative, such as an acid chloride. nih.gov This is typically achieved by treating the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govcommonorganicchemistry.com The resulting Tetrahydrofuran-2-carbonyl chloride is then reacted with ethanol to produce this compound. nih.gov This two-step process often leads to high yields as the reaction of the acid chloride with the alcohol is generally irreversible. nih.govcommonorganicchemistry.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Several strategies can be employed to optimize the yield of this compound from esterification reactions. In Fischer esterification, the removal of water as it is formed can shift the equilibrium to favor the product. masterorganicchemistry.com This can be accomplished using a Dean-Stark apparatus or by adding a dehydrating agent. masterorganicchemistry.com Studies have shown that increasing the molar ratio of the alcohol to the carboxylic acid significantly improves the ester yield. For instance, using a 10-fold excess of alcohol can lead to a 97% yield of the ester. masterorganicchemistry.com For reactions involving acid chlorides, the choice of base and solvent can be critical in maximizing the yield and minimizing side reactions. nih.gov Furthermore, alternative activating agents and catalysts, such as titanium tetrachloride, have been explored to facilitate direct esterification under specific conditions. nih.gov

Table 1: Comparison of Esterification Methods

| Method | Reagents | Key Features |

|---|---|---|

| Acid-Catalyzed Esterification | Tetrahydrofuran-2-carboxylic acid, Ethanol, Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction; requires excess alcohol or water removal for high yield. masterorganicchemistry.commasterorganicchemistry.com |

| Acid Chloride Intermediate | Tetrahydrofuran-2-carboxylic acid, Thionyl Chloride (SOCl₂), Ethanol | Two-step process; generally results in high, irreversible yields. nih.govcommonorganicchemistry.com |

Chemoenzymatic and Biocatalytic Synthesis Routes

Biocatalysis offers a powerful and selective alternative for the synthesis of chiral molecules, including the enantiomers of Tetrahydrofuran-2-carboxylic acid and its esters. Enzymes can perform reactions with high enantioselectivity under mild conditions.

Enzymatic Hydrolysis for Enantioselective Production of Tetrahydrofuran-2-carboxylic Acid

Enzymatic hydrolysis is a key strategy for obtaining enantiomerically pure Tetrahydrofuran-2-carboxylic acid from its racemic ester. researchgate.net This method involves the use of enzymes, such as lipases or proteases, to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted. researchgate.netsemanticscholar.org For example, the enantioselective hydrolysis of racemic this compound using a protease from Aspergillus melleus has been shown to produce (R)-Tetrahydrofuran-2-carboxylic acid with high enantiomeric excess (ee). researchgate.net Similarly, lipases like Candida antarctica lipase (B570770) B (CAL-B) have been effectively used in the kinetic resolution of related tetrahydrofuran (B95107) derivatives. researchgate.netresearchgate.net The choice of solvent and the amount of water in the reaction medium can significantly influence the enantioselectivity of the enzymatic hydrolysis. semanticscholar.org

Kinetic Resolution Techniques utilizing Hydrolases

Kinetic resolution is a widely used technique to separate enantiomers of a racemic mixture. In the context of this compound, hydrolases are employed to catalyze the differential reaction of the two enantiomers. researchgate.netresearchgate.net This results in a mixture of one enantiomer of the unreacted ester and the other enantiomer of the hydrolyzed carboxylic acid, which can then be separated. researchgate.net The efficiency of a kinetic resolution is determined by the enantioselectivity (E-value) of the enzyme. researchgate.net High E-values indicate a greater difference in the reaction rates of the two enantiomers, leading to products with higher enantiomeric purity. researchgate.net Various hydrolases have been screened for the kinetic resolution of tetrahydrofuran derivatives, with CAL-B often demonstrating excellent performance. researchgate.netresearchgate.net Dynamic kinetic resolution (DKR) is an advanced approach where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired enantiomerically pure product. nih.gov

Table 2: Enzymes in the Synthesis of Chiral Tetrahydrofuran Derivatives

| Enzyme | Application | Substrate | Product |

|---|---|---|---|

| Aspergillus melleus Protease | Enantioselective Hydrolysis | (±)-Ethyl tetrahydrofuran-2-carboxylate | (R)-Tetrahydrofuran-2-carboxylic acid researchgate.net |

| Candida antarctica Lipase B (CAL-B) | Kinetic Resolution | Racemic 2-alkylidenetetrahydrofurans | Enantiomerically enriched ester and acid researchgate.netresearchgate.net |

| Nitrilase | Dynamic Kinetic Resolution | Racemic α-thionitriles | Enantiomerically pure α-thiocarboxylic acids nih.gov |

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| (R)-Tetrahydrofuran-2-carboxylic acid |

| Aspergillus melleus |

| Candida antarctica |

| Ethanol |

| This compound |

| Oxalyl chloride |

| Sulfuric acid |

| Tetrahydrofuran-2-carbonyl chloride |

| Tetrahydrofuran-2-carboxylic acid |

| Thionyl chloride |

Asymmetric Catalysis in Tetrahydrofuran-2-carboxylate Synthesis

Asymmetric catalysis offers a powerful strategy for the synthesis of chiral molecules, such as the enantiomers of this compound. youtube.com This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. youtube.com This is crucial in medicinal chemistry, where different enantiomers of a drug can have vastly different biological activities. youtube.com

Various catalytic systems have been developed for the asymmetric synthesis of tetrahydrofuran rings. These include the use of chiral organocatalysts, metal complexes, and enzymes. youtube.com For instance, cinchona-alkaloid-thiourea-based bifunctional organocatalysts have been shown to be effective in the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones, yielding tetrahydrofuran rings with high enantioselectivity even at low catalyst loadings and ambient temperatures. organic-chemistry.org

Another approach involves the use of chiral dirhodium(II) carboxamidates as catalysts. These have proven effective in a variety of asymmetric transformations, particularly those involving diazoacetates. acs.org High levels of enantiocontrol can be achieved, especially in intramolecular reactions. acs.org The design of these catalysts, with specific spatial arrangements of ligands, allows for effective transfer of chirality to the substrate. acs.org

Synergistic catalysis, where two or more catalytic modes work in concert, represents a sophisticated strategy. youtube.com This can involve combining different catalysts or designing multifunctional catalysts that incorporate multiple active sites. youtube.com Such systems can enable novel transformations and enhance the efficiency and selectivity of reactions leading to complex molecules like substituted tetrahydrofurans. youtube.com

Advanced Synthetic Strategies for Substituted Tetrahydrofuran-2-carboxylate Derivatives

The functionalization of the tetrahydrofuran ring is crucial for creating a diverse range of analogs with potentially enhanced or novel biological activities. Advanced synthetic strategies are continuously being developed to achieve this with high levels of control over stereochemistry and regioselectivity.

Alkylation reactions are a fundamental tool for introducing new carbon-carbon bonds. In the context of tetrahydrofuran synthesis, the alkylation of precursors such as oxotetrahydrofuran-3-carboxylates can provide access to a variety of substituted derivatives. These reactions typically involve the generation of an enolate from the β-keto ester moiety, which then acts as a nucleophile to attack an alkyl halide or other electrophile. The choice of base and reaction conditions is critical to control the regioselectivity and stereoselectivity of the alkylation.

The Michael addition, or conjugate addition, is a powerful reaction for forming carbon-carbon bonds. masterorganicchemistry.com It involves the addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). masterorganicchemistry.com In the synthesis of substituted tetrahydrofurans, this reaction can be employed in several ways. For instance, an enolate derived from a precursor to the tetrahydrofuran ring can act as a Michael donor. The driving force for this reaction is the formation of a more stable carbon-carbon single bond from a weaker pi bond. masterorganicchemistry.com

The reaction typically proceeds in three steps: deprotonation to form the nucleophile, conjugate addition to the electrophilic alkene, and subsequent protonation. masterorganicchemistry.com A variety of nucleophiles can be used, including enolates, organocuprates, and enamines. masterorganicchemistry.com

Cycloaddition reactions are a highly efficient method for constructing cyclic systems in a single step with high stereocontrol. numberanalytics.com These reactions are classified based on the number of π-electrons involved from each component, such as [2+2], [3+2], and [4+2] cycloadditions. numberanalytics.com

A particularly powerful strategy for synthesizing tetrahydrofurans is the [3+2] cycloaddition. nih.gov This can involve the reaction of an oxygen-containing three-atom component with a two-atom component. For example, Rh-catalyzed reactions of diazo compounds with aldehydes and activated alkenes can generate carbonyl ylides, which then undergo a [3+2] cycloaddition to form the tetrahydrofuran ring, often as a single diastereomer. nih.gov Intramolecular versions of this reaction, where the reacting partners are tethered within the same molecule, are also well-established. nih.gov

Another approach is the [4+2] cycloaddition, or Diels-Alder reaction, which is a cornerstone of organic synthesis for forming six-membered rings. numberanalytics.com While not directly forming a five-membered tetrahydrofuran ring, variations and subsequent transformations can lead to these structures. For instance, using furan-based synthons in cycloaddition reactions can provide access to complex fused-ring systems containing a tetrahydrofuran moiety. nih.gov

Scalability and Industrial Production Considerations for this compound

The transition from a laboratory-scale synthesis to industrial production presents a unique set of challenges and considerations. For a compound like this compound, which may be used as an intermediate in the manufacturing of various products, ensuring a scalable, cost-effective, and safe production process is paramount. europa.eu

Key factors that need to be addressed include:

Raw Material Sourcing and Cost: The availability and cost of starting materials are critical for the economic viability of a large-scale process.

Process Safety and Environmental Impact: Industrial processes must be designed to minimize risks to workers and the environment. This includes managing heat generation from exothermic reactions, handling potentially hazardous reagents, and minimizing waste generation.

Reaction Conditions: Reactions that are feasible in a laboratory setting may not be practical on an industrial scale. For example, reactions requiring cryogenic temperatures, high pressures, or highly dilute conditions can be expensive to implement and maintain. The use of robust and efficient catalysts that can be easily separated from the product and potentially recycled is highly desirable.

Purification and Product Quality: Developing efficient and scalable purification methods to achieve the desired product purity is essential. This may involve distillation, crystallization, or chromatography, with the choice depending on the physical properties of the product and impurities.

Regulatory Compliance: Industrial chemical production is subject to stringent regulations. For this compound, this includes registration under regulations like REACH in the European Union, which involves providing data on its properties, uses, and safe handling. europa.eu

Recent advancements in flow chemistry and continuous manufacturing offer potential solutions to some of these challenges, allowing for better control over reaction parameters, improved safety, and potentially lower costs compared to traditional batch processing.

Reactivity and Transformational Pathways of Ethyl Tetrahydrofuran 2 Carboxylate

Hydrolysis Reactions and Carboxylic Acid Derivatization

The hydrolysis of ethyl tetrahydrofuran-2-carboxylate to its corresponding carboxylic acid, tetrahydrofuran-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. Acid-catalyzed hydrolysis typically involves heating the ester in the presence of a strong acid, such as sulfuric acid, in an aqueous solution. masterorganicchemistry.com The mechanism proceeds through protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by water. masterorganicchemistry.comyoutube.com Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid. youtube.com Base-catalyzed hydrolysis, or saponification, is typically carried out using a strong base like sodium hydroxide (B78521). youtube.com This process involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to a tetrahedral intermediate that then eliminates an ethoxide ion to form the carboxylic acid. youtube.com

A significant application of this hydrolysis is in the preparation of chiral tetrahydrofuran-2-carboxylic acid. For instance, the enantioselective hydrolysis of racemic this compound using enzymes like Aspergillus melleus protease can yield (R)-tetrahydrofuran-2-carboxylic acid with high enantiomeric excess. researchgate.net This enzymatic approach provides a scalable method for producing chiral building blocks for pharmaceuticals. researchgate.net

The resulting tetrahydrofuran-2-carboxylic acid can be further derivatized. For example, it can be converted back to esters through Fischer esterification, reacting with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com It can also be transformed into amides by reacting with amines, often requiring activation of the carboxylic acid, for instance, by converting it to an acyl chloride.

Oxidation and Reduction Transformations of the Ester and Ring System

The ester and tetrahydrofuran (B95107) ring of this compound can undergo various oxidation and reduction reactions.

Oxidation:

The tetrahydrofuran ring can be oxidized under certain conditions. For instance, aerial oxidation in the presence of a trimeric Cu(I) complex can lead to the formation of 2-hydroxotetrahydrofuran. researchgate.net While this specific example does not use the ethyl ester directly, it demonstrates the susceptibility of the THF ring to oxidation at the 2-position. The ester group itself is generally resistant to oxidation under mild conditions.

Reduction:

The ester group of this compound can be reduced to a primary alcohol, (tetrahydrofuran-2-yl)methanol. This transformation is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent. imperial.ac.uk The reaction proceeds via nucleophilic attack of a hydride ion on the ester carbonyl, followed by elimination of the ethoxy group and a second hydride attack on the resulting aldehyde intermediate.

The tetrahydrofuran ring itself is generally stable to many reducing agents used for ester reduction. However, more forcing conditions or specific catalytic systems could potentially lead to ring opening. For example, hydrogenolysis of the C-O bond in the furan (B31954) ring of related compounds can occur over platinum catalysts. d-nb.info

Nucleophilic Substitution Reactions involving the Ethoxy Group

The ethoxy group of this compound can be displaced by other nucleophiles in nucleophilic acyl substitution reactions. This allows for the conversion of the ethyl ester into other esters or amides.

Transesterification, the conversion of one ester to another, can be achieved by reacting this compound with a different alcohol in the presence of an acid or base catalyst. The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed.

Aminolysis, the reaction with an amine to form an amide, is also a key transformation. This reaction is often slower than hydrolysis and may require heating or the use of a catalyst. The direct reaction of an amine with the ester forms an amide and ethanol.

It is important to note that the tetrahydrofuran ring itself can be susceptible to ring-opening reactions under certain nucleophilic conditions, especially if the ring is activated. nih.gov However, under typical conditions for nucleophilic acyl substitution on the ester, the THF ring is expected to remain intact.

Mechanistic Investigations of Key Transformations

The mechanisms of the primary transformations of this compound are well-established in organic chemistry.

Hydrolysis: As detailed in section 3.1, both acid- and base-catalyzed hydrolysis proceed through a tetrahedral intermediate formed by the addition of water or a hydroxide ion to the carbonyl group. youtube.com In the acid-catalyzed mechanism, the carbonyl oxygen is first protonated to increase the electrophilicity of the carbonyl carbon. masterorganicchemistry.comyoutube.com In the base-catalyzed mechanism, the hydroxide ion acts as the nucleophile. youtube.com

Reduction with LiAlH₄: The reduction of the ester to the corresponding alcohol involves a two-step hydride transfer. The first hydride attacks the carbonyl carbon, leading to a tetrahedral intermediate which then collapses to form an aldehyde and lithium ethoxide. The aldehyde is then rapidly reduced by a second equivalent of hydride to form the primary alcohol.

Nucleophilic Substitution: The reaction of nucleophiles with the ester group generally follows a nucleophilic acyl substitution pathway. This involves the addition of the nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the ethoxy group to regenerate the carbonyl double bond. rsc.org

Ring-Opening: While not a primary reaction of the ester itself, the tetrahydrofuran ring can be opened under specific conditions. For example, reactions with certain boryl triflates in the presence of nucleophiles can lead to ring-opening and incorporation of the THF moiety into the final product. nih.gov This proceeds through activation of the THF oxygen followed by nucleophilic attack.

Stereochemical Control and Enantioselective Synthesis in Tetrahydrofuran 2 Carboxylate Chemistry

Accessing Chiral Ethyl Tetrahydrofuran-2-carboxylate Enantiomers

The synthesis of individual enantiomers of this compound is critical for their application as chiral building blocks. researchgate.net A prominent and scalable method involves the enantioselective hydrolysis of the racemic ester. For instance, the use of an Aspergillus melleus protease to hydrolyze racemic this compound has been shown to be highly effective. researchgate.net This chemoenzymatic approach can yield (R)-tetrahydrofuran-2-carboxylic acid with a high enantiomeric excess (ee) of 94.4%, which can then be esterified to the corresponding ethyl ester. researchgate.net The unreacted (S)-ester can also be separated and utilized. researchgate.net

Another strategy involves the asymmetric hydrogenation of furan-2-carboxylic acid derivatives, which directly produces the chiral tetrahydrofuran (B95107) ring system. While direct enantioselective hydrogenation of furan-2-carboxylic acid has been explored, it often results in moderate enantioselectivity. researchgate.netwikipedia.org More successful approaches have involved the use of chiral auxiliaries attached to the furan-2-carboxylic acid prior to hydrogenation. thieme-connect.comthieme-connect.com

Diastereoselective and Enantioselective Catalytic Hydrogenation of Furan-2-carboxylic Acid Derivatives

Catalytic hydrogenation of the furan (B31954) ring in furan-2-carboxylic acid and its derivatives is a direct route to the tetrahydrofuran-2-carboxylate core. thieme-connect.com Achieving high levels of diastereoselectivity and enantioselectivity in this transformation is a key area of research.

One successful approach involves modifying the substrate with a chiral auxiliary. The hydrogenation of furan-2-carboxylic acid derivatives bearing a chiral auxiliary can proceed with high diastereoselectivity. For example, the hydrogenation of furan-2-yl-[(S)-2-(hydroxydiphenylmethyl)-pyrrolidin-1-yl]-methanone over a heterogeneous catalyst has demonstrated high levels of diastereoselectivity. thieme-connect.com Subsequent removal of the auxiliary provides tetrahydrofuran-2-carboxylic acid in 95% ee. thieme-connect.com

Direct enantioselective hydrogenation of furan-2-carboxylic acid has also been investigated. Using a cinchonidine-modified palladium on alumina (B75360) (Pd/Al₂O₃) catalyst, (S)-tetrahydrofuran-2-carboxylic acid was synthesized with a 95% yield, although the enantiomeric excess was a more modest 32%. researchgate.net While this method offers a more direct route, achieving high enantioselectivity remains a challenge. researchgate.net

| Method | Catalyst/Modifier | Product | Yield | Enantiomeric/Diastereomeric Excess | Reference |

|---|---|---|---|---|---|

| Diastereoselective Hydrogenation | Heterogeneous catalyst with chiral auxiliary | Tetrahydrofuran-2-carboxylic acid | Not specified | 95% ee | thieme-connect.com |

| Enantioselective Hydrogenation | Cinchonidine-modified 5 wt% Pd/Al₂O₃ | (S)-Tetrahydrofuran-2-carboxylic acid | 95% | 32% ee | researchgate.net |

Application of Chiral Auxiliaries in Tetrahydrofuran-2-carboxylate Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com This strategy has proven effective in the synthesis of chiral tetrahydrofuran-2-carboxylates. thieme-connect.comthieme-connect.com

The general principle involves attaching a chiral auxiliary to furan-2-carboxylic acid to form a diastereomeric intermediate. thieme-connect.com This intermediate then undergoes a reaction, such as hydrogenation, where the chiral auxiliary biases the approach of the reagent, leading to the preferential formation of one diastereomer of the product. thieme-connect.com Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched tetrahydrofuran-2-carboxylic acid, which can then be esterified. thieme-connect.com

A variety of chiral auxiliaries have been developed for asymmetric synthesis, including Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgwilliams.edu In the context of tetrahydrofuran-2-carboxylate synthesis, amino alcohol derivatives have been successfully employed. For instance, (S)-2-(hydroxydiphenylmethyl)-pyrrolidine has been used as a chiral auxiliary in the diastereoselective hydrogenation of a furan-2-carboxylic acid derivative, leading to a high diastereoselectivity. thieme-connect.com

Resolution Techniques for Tetrahydrofuran-2-carboxylic Acid and its Esters

Resolution is a classical yet powerful method for separating enantiomers from a racemic mixture. For tetrahydrofuran-2-carboxylic acid and its esters, both chemical and enzymatic resolution techniques have been successfully applied. researchgate.netcdnsciencepub.com

Chemical Resolution: This method typically involves the formation of diastereomeric salts by reacting the racemic carboxylic acid with a chiral resolving agent, often a chiral amine. cdnsciencepub.comgoogle.com These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by crystallization. cdnsciencepub.com For example, racemic tetrahydrofuran-2-carboxylic acid has been resolved using chiral amines like (+)-ephedrine and brucine (B1667951). cdnsciencepub.com The separated diastereomeric salt is then treated with an acid to liberate the enantiomerically pure carboxylic acid. cdnsciencepub.comgoogle.com

Enzymatic Resolution: This technique utilizes the stereoselectivity of enzymes to differentiate between enantiomers. researchgate.net A notable example is the kinetic resolution of racemic this compound using a protease from Aspergillus melleus. researchgate.net The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This process can achieve high enantioselectivity, providing access to both (R)-tetrahydrofuran-2-carboxylic acid and (S)-ethyl tetrahydrofuran-2-carboxylate in high enantiomeric purity. researchgate.net

| Technique | Resolving Agent/Enzyme | Substrate | Result | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Chemical Resolution | (+)-Ephedrine | Racemic tetrahydrofuran-2-carboxylic acid | Separation of diastereomeric salts | Not specified | cdnsciencepub.com |

| Enzymatic Resolution | Aspergillus melleus protease | Racemic this compound | (R)-tetrahydrofuran-2-carboxylic acid and unreacted (S)-ester | >99% for (R)-acid | researchgate.net |

Stereochemical Assignment Methodologies in Tetrahydrofuran-2-carboxylate Research

Determining the absolute configuration of chiral molecules is a crucial step in stereoselective synthesis. In the field of tetrahydrofuran-2-carboxylate chemistry, a combination of techniques is employed to assign the stereochemistry of the enantiomers. cdnsciencepub.com

One common method is to correlate the newly synthesized chiral molecule to a compound of known absolute configuration. cdnsciencepub.com For example, the absolute configuration of (+)-tetrahydrofuran-2-carboxylic acid was determined to be (R) by reducing its corresponding methyl ester to (R)-tetrahydrofuran-2-carboxaldehyde, a known compound. cdnsciencepub.com

Spectroscopic methods, particularly when using chiral shift reagents in Nuclear Magnetic Resonance (NMR) spectroscopy, can be used to assess the chiral purity of the enantiomeric esters. cdnsciencepub.com Vibrational Circular Dichroism (VCD) has also been used to study the stereochemistry of tetrahydrofuran-2-carboxylic acid, particularly the effects of dimerization on the spectral features. researchgate.net

Furthermore, the optical rotation of the purified enantiomers provides a key piece of data for characterization and comparison with literature values. cdnsciencepub.com The sign of the optical rotation, in a specified solvent and at a specific wavelength, is a characteristic property of a particular enantiomer. cdnsciencepub.com

Strategic Applications in Organic Synthesis

Building Block for Complex Organic Molecules and Heterocycles

The tetrahydrofuran (B95107) moiety is a prevalent structural motif in a multitude of natural products and synthetic compounds. Ethyl tetrahydrofuran-2-carboxylate provides a strategic entry point for the elaboration of this core structure. The ester functional group at the C-2 position acts as a crucial handle for a wide array of chemical transformations, including reduction, hydrolysis, amidation, and carbon-carbon bond-forming reactions. These modifications allow for the introduction of diverse substituents and the extension of the molecular framework.

In synthetic chemistry, methods like the redox-relay Heck reaction can generate cyclic hemiacetals that serve as precursors to a range of disubstituted tetrahydrofurans. organic-chemistry.org Similarly, transition-metal-free intramolecular hydroalkoxylation/reduction of unactivated alkynes can yield 2,3-disubstituted tetrahydrofurans with high diastereoselectivity. organic-chemistry.org While these methods produce the core ring system, a pre-existing building block like this compound offers a more direct route to C-2 functionalized derivatives. The carboxylate group is particularly useful in decarboxylative coupling reactions, where it can be replaced by other functional groups, as seen in the analogous decarboxylative arylation of C2-substituted tetrahydrofuran-5-carboxylic acids. acs.org This capability allows chemists to use the tetrahydrofuran ring as a scaffold, attaching various molecular fragments to build intricate and functionally rich molecules, including other heterocyclic systems. google.com

| Reaction Type | Role of this compound Moiety | Resulting Structure |

| Hydrolysis & Amidation | Provides the carboxylic acid or amide for further coupling. | Amide-linked complex molecules |

| Reduction | Forms 2-(hydroxymethyl)tetrahydrofuran. | Chiral alcohols and ethers |

| Decarboxylative Coupling | The carboxylate group is replaced by a new substituent (e.g., an aryl group). | C-2 substituted tetrahydrofurans |

| Cyclization Reactions | Serves as a scaffold for building fused or spirocyclic ring systems. | Polycyclic heterocycles |

Precursor for Bioactive Tetrahydrofuran Derivatives

The tetrahydrofuran ring is a key component in numerous biologically active compounds. This compound and its corresponding carboxylic acid are recognized as important intermediates in the synthesis of pharmaceuticals. Notably, optically active tetrahydrofuran-2-carboxylic acid is a valuable side-chain intermediate for certain antibiotic compounds. google.com The ability to synthesize and, if necessary, resolve the enantiomers of this compound is critical for producing stereochemically pure active pharmaceutical ingredients, where biological activity is often dependent on a specific three-dimensional arrangement of atoms. The synthesis of complex heterocyclic compounds, some with potential pharmaceutical applications, often involves building blocks where a core heterocycle is pre-functionalized for subsequent reactions. google.com

Role in the Synthesis of Chiral Intermediates for Advanced Materials

Chirality is a fundamental property in the design of advanced materials, influencing everything from the optical properties of polymers to the selectivity of catalytic systems. This compound, being a chiral molecule (with a stereocenter at the C-2 position), is a valuable precursor for creating enantiomerically pure building blocks. The process of racemization for optically active tetrahydrofuran-2-carboxylic acid is a subject of study, highlighting the industrial importance of obtaining the specific chiral form needed for synthesis. google.com

The synthesis of complex chiral molecules, such as trisubstituted piperidines, can be achieved through sequential, stereoselective reactions. acs.org In analogous systems, the stereocenter on a substituted tetrahydrofuran carboxylic acid can direct the stereochemical outcome of subsequent reactions, demonstrating the principle of using such scaffolds for asymmetric synthesis. acs.org This control over stereochemistry is crucial for creating polymers or molecular devices with predictable and highly specific properties.

Utility in Ligand Synthesis and Coordination Chemistry Research

The field of coordination chemistry relies on the design of ligands—molecules that bind to a central metal ion to form a coordination complex. This compound possesses functionalities that make it a suitable candidate for modification into a ligand. The ester can be hydrolyzed to the corresponding carboxylic acid, a very common coordinating group. Furthermore, the oxygen atom within the tetrahydrofuran ring can also act as a Lewis basic site capable of coordinating to a metal center.

The synthesis of coordination polymers often utilizes mixed carboxylate ligands to create complex and functional materials. dergipark.org.tr While this specific ester is not directly cited as a primary ligand, related N-heterocyclic carboxylate esters, such as ethyl pyridine-4-carboxylate, are known to form coordination complexes with metal ions like cobalt(II). researchgate.net In these structures, the ligand coordinates to the metal center through the nitrogen atom of the pyridine (B92270) ring. researchgate.net This illustrates the principle that heterocyclic esters are effective ligands. By modifying this compound—for instance, by introducing other donor atoms—it can be tailored for use in synthesizing novel coordination compounds with specific catalytic, magnetic, or optical properties. The fundamental structure is also related to components used in creating organometallic compounds like ferrocene (B1249389) derivatives, where substituents on the cyclopentadienyl (B1206354) rings, including carboxyl groups, can modulate the electronic properties of the metal center. wikipedia.org

Role in Pharmaceutical and Agrochemical Discovery and Development

Intermediate in Pharmaceutical Synthesis Programs

The compound's structure allows it to be a precursor in several pharmaceutical synthesis programs. sci-hub.se

Ethyl tetrahydrofuran-2-carboxylate is a precursor in the synthesis of Alfuzosin, an α₁-adrenoceptor antagonist. The synthesis involves the reaction of tetrahydrofuran-2-carboxylic acid, the parent acid of the ester, with other chemical intermediates to form the final Alfuzosin molecule. chemicalbook.comgoogle.comsemanticscholar.org One process involves converting tetrahydrofuroic acid to an intermediate form which is then condensed with a diamine to produce the Alfuzosin base. researchgate.net The final step is often the conversion of the Alfuzosin base to its hydrochloride salt. semanticscholar.orgchemicalbook.com

While direct synthesis routes for Cilazapril using this compound are not prominently detailed, the structural similarity of the tetrahydrofuran (B95107) ring to components in some ACE inhibitor syntheses suggests its potential as a building block. The synthesis of Cilazapril often involves complex heterocyclic intermediates, and the tetrahydrofuran moiety is a common structural element in medicinal chemistry. google.comgoogle.com

The chiral nature of this compound makes it a valuable building block in stereoselective synthesis. The enantiomers of the parent acid, tetrahydrofuran-2-carboxylic acid, can be resolved and used to create optically pure compounds. cdnsciencepub.com This is crucial in the synthesis of certain antibiotics where specific stereochemistry is required for biological activity. The tetrahydrofuran ring is a known substructure in a variety of natural products with antimicrobial properties. nih.gov

This compound is utilized as an intermediate in the preparation of bromopyridine derivatives. These derivatives are themselves versatile synthons in organic synthesis, often used in cross-coupling reactions to build more complex molecules for pharmaceutical applications. researchgate.net

Research has explored the use of dihydrofuran-2(3H)-ones, which are structurally related to this compound, as a basis for developing new antibacterial agents. researchgate.net The synthesis of various substituted furan (B31954) and tetrahydrofuran derivatives is an active area of research for the discovery of new bioactive compounds. nih.govresearchgate.net

Intermediate in Agrochemical Synthesis and Development

This compound and related structures serve as intermediates in the synthesis of agrochemicals. arkema.com The tetrahydrofuran ring can be found in the structures of some pesticides and herbicides. The development of chiral phosphine (B1218219) ligands derived from organometallic compounds like ferrocene (B1249389), which are used in the synthesis of agrochemicals, highlights the importance of such heterocyclic building blocks. wikipedia.org Furthermore, bio-derived solvents like 2-methyltetrahydrofuran (B130290) are being explored for greener synthesis of agrochemical compounds. mdpi.com

Development of Tetrahydrofuran-2-carboxylate Containing Drug Candidates

The tetrahydrofuran ring system is a prevalent structural motif in a multitude of bioactive natural products and synthetic pharmaceuticals. Its utility in drug design is attributed to its favorable physicochemical properties, including metabolic stability and the ability to engage in crucial hydrogen bond interactions with biological targets. This compound, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecules with therapeutic potential. Researchers leverage this scaffold to develop novel drug candidates across various disease areas, including infectious diseases and oncology.

The strategic incorporation of the tetrahydrofuran moiety can significantly enhance the potency and pharmacokinetic profile of a drug candidate. A notable example is its use as a P2 ligand in HIV protease inhibitors. The oxygen atom within the tetrahydrofuran ring can act as a hydrogen bond acceptor, a critical interaction for binding to the protease enzyme. nih.gov This design strategy has been successfully employed in the development of potent antiviral agents.

For instance, research into cyclopentane-tetrahydrofuran (Cp-THF) based protease inhibitors has demonstrated the significance of the tetrahydrofuran ring. The replacement of the ring oxygen with a methylene (B1212753) group leads to a dramatic decrease in antiviral activity, underscoring the importance of this feature for biological function. nih.gov Further modifications, such as the addition of a hydroxymethyl group to the P2' sulfonamide, have led to compounds with picomolar inhibitory potency. nih.gov

| Compound | Enzyme Inhibitory Potency (Ki) | Antiviral Activity (EC50) |

|---|---|---|

| Cp-THF based inhibitor (10) | 0.14 nM | 8 nM |

| Methylene analog (11) | 5.3 nM | > 1000 nM |

| Hydroxymethyl derivative (12, GRL-06579A) | 4.5 pM | 1.8 nM |

The tetrahydrofuran core is also prominent in a class of marine-derived natural products known as amphidinolides, which have shown significant cytotoxic activity against various cancer cell lines. nih.gov These macrolides, isolated from dinoflagellates, often feature a functionalized tetrahydrofuran ring within their complex structure. The specific stereochemistry and substitution pattern on this ring can have a profound impact on their biological activity. nih.gov

Amphidinolides C and T, for example, which contain a trisubstituted tetrahydrofuran ring, have demonstrated potent in vitro cytotoxicity against murine leukemia and human epidermoid carcinoma cells. nih.gov

| Compound | Cell Line | IC50 |

|---|---|---|

| Amphidinolide C | Murine Lymphoma L1210 | 5.8 ng/mL |

| Amphidinolide C | Human Epidermoid Carcinoma KB | 4.6 ng/mL |

| Amphidinolides T | Murine Leukemia L1210 | 18 µg/mL |

In addition to their application in complex natural product synthesis, derivatives of tetrahydrofuran-2-carboxylic acid are being explored for other biological activities. In one study, a novel γ-lactone carboxylic acid, 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid, was synthesized. thieme-connect.comresearchgate.net This compound was found to promote the growth of E. coli, suggesting potential applications in microbiology or biotechnology research. thieme-connect.comresearchgate.net

| Compound | Biological Effect | Observation |

|---|---|---|

| 2-(2-amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic acid | Effect on E. coli growth | Increased growth by approximately 44% |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Conformational Analysis

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the stable three-dimensional arrangements of atoms in a molecule, known as conformations. For esters of tetrahydrofuran-2-carboxylic acid, the flexibility of the five-membered ring and the orientation of the ester group lead to multiple possible low-energy conformations.

Computational studies on the closely related (S)-methyl tetrahydrofuran-2-carboxylate have demonstrated the critical importance of selecting an appropriate basis set for accurate conformational analysis nih.gov. Initial calculations using the 6-31G* basis set with various density functionals (such as B3LYP, B98, and PBE1PBE) failed to produce a consistent potential energy surface nih.gov. However, employing a larger and more flexible basis set, cc-pVTZ, resulted in a uniform and reliable conformational picture across a range of different functionals nih.gov.

These studies typically identify several stable conformers, analyzing their relative energies to predict the most abundant shapes of the molecule at equilibrium. The puckering of the tetrahydrofuran (B95107) ring and the rotation around the C-C and C-O single bonds of the ethyl carboxylate group are the primary degrees of freedom that define these different conformations.

| DFT Functional | Performance in Predicting Dipole Strengths (IR) | Performance in Predicting Rotational Strengths (VCD) |

|---|---|---|

| B3LYP | Good | High Correlation |

| B1LYP | Good | High Correlation |

| B98 | Good | High Correlation |

| B3P86 | Good | Moderate Correlation |

| B3PW91 | Good | Moderate Correlation |

| MPW1PW91 | Good | Moderate Correlation |

| PBE1PBE | Good | Low Correlation |

| BHandH | Poor | Not specified due to poor overall performance |

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its biological activity. Quantum chemical descriptors, which are properties calculated using methods like DFT, play a crucial role in developing these models. For tetrahydrofuran-2-carboxylate derivatives, these descriptors can quantify aspects of the molecule's electronic structure, such as charge distribution, frontier molecular orbital energies (HOMO and LUMO), and molecular electrostatic potential.

While specific QSAR studies focusing solely on this compound are not extensively documented, the principles are widely applied to related heterocyclic compounds. For instance, QSAR models for tropane-2-carboxylic acid methyl ester derivatives have been developed to predict their binding affinity to the dopamine transporter nih.gov. These models utilize descriptors derived from Comparative Molecular Field Analysis (CoMFA), which considers steric and electrostatic fields, as well as classical descriptors like lipophilicity (π) and molar refractivity (MR) nih.gov. Such studies provide insights into how modifications to the molecular structure influence biological interactions, guiding the design of new compounds with enhanced activity nih.gov. The electronic and structural properties of synthesized thiazole carboxylate derivatives have also been studied using DFT methods as part of broader bioactivity investigations nih.gov.

Spectroscopic Analysis through Computational Modeling (e.g., IR and VCD Spectra Interpretation)

Computational modeling is an indispensable tool for interpreting complex experimental spectra. For chiral molecules like this compound, Vibrational Circular Dichroism (VCD) spectroscopy, which measures the differential absorption of left and right circularly polarized light by molecular vibrations, is particularly powerful.

DFT calculations are used to simulate theoretical Infrared (IR) and VCD spectra. By comparing these simulated spectra with experimental data, a definitive assignment of the observed vibrational bands to specific atomic motions can be achieved. A detailed study on (+)-(S)-mthis compound illustrates this synergy nih.gov. Researchers calculated the dipole strengths (related to IR absorption) and rotational strengths (related to VCD signals) using a large cc-pVTZ basis set and a variety of density functionals nih.gov.

The results showed that while most tested functionals performed equally well for predicting IR spectra, significant differences emerged for the VCD spectra nih.gov. Functionals like B3LYP, B1LYP, and B98 provided the highest correlation between the calculated and experimental rotational strengths, whereas PBE1PBE showed the lowest correlation nih.gov. This highlights how computational analysis not only aids in spectral interpretation but also benchmarks the performance of different theoretical methods.

Reaction Mechanism Elucidation using Computational Methods

Understanding the precise step-by-step pathway of a chemical reaction is fundamental to controlling its outcome. Computational methods, particularly DFT, are used to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them.

Computational studies have provided deep insights into various reactions involving the tetrahydrofuran core.

Ring Expansion Reactions: The synthesis of tetrahydrofuran derivatives through the ring expansion of oxetanes has been investigated computationally. DFT calculations revealed that this photochemical reaction proceeds through the formation of an oxygen ylide, followed by a rearrangement via a diradical pathway rsc.orgnih.gov.

Catalytic Reactions: The mechanism of rhenium(V)-mediated allylation of furanoside derivatives to control stereochemistry has been disclosed using DFT calculations at the B3LYP level nih.gov. These calculations traced the entire catalytic cycle, from the coordination of the starting material to the formation of an oxo-carbenium ion intermediate and the final stereoselective allylation step nih.gov. The energy barrier for the rate-determining step was calculated to be 16.1 kcal/mol nih.gov.

Ring-Opening Reactions: The ring-opening of tetrahydrofuran by Frustrated Lewis Pairs (FLPs) has been theoretically studied. DFT calculations showed that among various Group 13/15 FLPs, only the aluminum/phosphorus-based molecule was energetically favorable for reacting with THF acs.org.

| Reaction Type | Reactants | Key Step | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Rhenium-Mediated Allylation | 2-methoxytetrahydrofuran + Re(O)Cl3(OPPh3)(Me2S) | Formation of Oxo-Carbenium Ion (TS-2) | 16.1 | nih.gov |

| Rhenium-Mediated Allylation | THF-Re Complex 2 | Coordination of THF-Methoxy Acetal (TS-1) | 6.9 | nih.gov |

| Rhodium-Catalyzed C-H Alkynylation | Rhodacycle Intermediate + Alkyne | Silyl Transfer and Bromo Elimination (TS3) | 10.3 | acs.org |

Molecular Dynamics and Docking Studies on Tetrahydrofuran-2-carboxylate Derivatives

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (a ligand), such as a tetrahydrofuran-2-carboxylate derivative, and a large biological molecule, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a protein's active site. This "binding mode" is used to estimate the strength of the interaction, often expressed as a binding affinity or docking score. For example, docking studies on 2-(furan-2-yl)quinazolin-4-one derivatives, which share the furan (B31954) heterocycle, were performed to explore their binding mode within the ATP binding site of the EGFR tyrosine kinase, a cancer target nih.gov.

Molecular Dynamics (MD) simulations provide a dynamic view of these interactions. After a ligand is docked, an MD simulation is run to observe the movement of atoms in the ligand-protein complex over time (typically nanoseconds). This helps to assess the stability of the predicted binding pose. Furthermore, techniques like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) method can be used to calculate the binding free energy from the MD trajectory, offering a more accurate estimation of binding affinity mdpi.com. In one study, MD simulations over 100 ns and subsequent MM-GBSA calculations confirmed the stable and favorable binding of a designed inhibitor to the VEGFR-2 enzyme, with a calculated total binding energy of -38.36 Kcal/Mol mdpi.com.

These computational approaches are essential in modern drug discovery for screening virtual libraries of compounds and prioritizing candidates for experimental testing.

| Compound Class | Protein Target | Computational Method | Key Finding | Reference |

|---|---|---|---|---|

| Quinazolin-4-one derivatives | EGFR Tyrosine Kinase | Molecular Docking | Predicted binding mode in the ATP binding site. | nih.gov |

| Thiazole carboxylate derivatives | Mpro protein of SARS-CoV-2 | Molecular Docking | Identified compounds with good binding affinities and inhibition constants. | nih.gov |

| Nicotinamide-based derivative | VEGFR-2 | Docking, MD Simulation, MM-GBSA | Calculated binding free energy of -38.36 Kcal/Mol, confirming stable binding. | mdpi.com |

| Pyrrole-carboxylate derivative | α-Glucosidase | Molecular Docking | Identified potential inhibitors based on binding affinity. | researchgate.net |

Sustainable Methodologies and Green Chemistry Principles in Ethyl Tetrahydrofuran 2 Carboxylate Synthesis

Application of Green Solvents in Synthesis (e.g., 2-Methyltetrahydrofuran (B130290), Ethyl Acetate)

The choice of solvent is a critical factor in the environmental footprint of a chemical synthesis, often accounting for the majority of non-aqueous waste. nih.gov Traditional solvents like tetrahydrofuran (B95107) (THF) or chlorinated solvents such as dichloromethane (B109758) are effective but pose significant environmental and health risks. jddhs.comresearchgate.net Green chemistry encourages their replacement with safer, more sustainable alternatives. jddhs.com

2-Methyltetrahydrofuran (2-MeTHF) , a bio-based solvent derivable from renewable resources like corn cobs, stands out as a prime green alternative to THF. jddhs.comnih.gov It possesses several advantageous properties, including lower water solubility, which simplifies work-up procedures and product isolation, and a higher boiling point, which reduces volatile emissions. researchgate.net Its stability towards acids and bases is also greater than that of THF. researchgate.net

Ethyl acetate is another commonly used solvent that is considered greener due to its low toxicity and biodegradability. jddhs.com While its performance can be reaction-dependent, it serves as a viable substitute for more hazardous solvents in many applications. The selection of a green solvent must balance environmental benefits with practical considerations like reactant solubility and reaction efficiency.

Below is a comparison of properties for selected green and conventional solvents.

| Solvent | Source | Boiling Point (°C) | Water Solubility | Key Green Attributes |

|---|---|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Bio-based jddhs.comnih.gov | ~80 | Low (Decreases with temperature) researchgate.net | Renewable source, low water miscibility, higher stability than THF. researchgate.netnih.gov |

| Ethyl Acetate | Petrochemical/Bio-based | 77.1 | Moderate (8.3 g/100 mL) | Low toxicity, biodegradable. jddhs.comresearchgate.net |

| Tetrahydrofuran (THF) (Conventional) | Petrochemical | 66 | Miscible | Forms peroxides, fully miscible with water complicating work-up. researchgate.net |

| Dichloromethane (DCM) (Conventional) | Petrochemical | 39.6 | Low (1.3 g/100 mL) | Suspected carcinogen, high volatility (VOC). researchgate.net |

Atom Economy and Waste Minimization in Synthetic Routes

Atom economy, a concept developed by Barry Trost, is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. epa.govacs.org A high atom economy signifies a more sustainable process, as it implies the generation of fewer byproducts and less waste. acs.orggreenchemistry-toolkit.org The ideal reaction would have a 100% atom economy, where all reactant atoms are found in the final product. greenchemistry-toolkit.org

For the synthesis of Ethyl tetrahydrofuran-2-carboxylate, different routes can be evaluated based on their atom economy. For instance, a classical Fischer esterification of tetrahydrofuran-2-carboxylic acid with ethanol (B145695), catalyzed by a strong acid, produces water as the main byproduct.

Reaction: C₅H₈O₃ (Tetrahydrofuran-2-carboxylic acid) + C₂H₅OH (Ethanol) → C₇H₁₂O₃ (this compound) + H₂O (Water)

While the yield might be high, the generation of a water molecule lowers the atom economy. In contrast, an addition reaction, if one could be designed, would theoretically offer a 100% atom economy. For example, a hypothetical reaction where all atoms from the starting materials are incorporated into the final product would be ideal.

The table below illustrates a simplified atom economy calculation for the Fischer esterification.

| Component | Formula | Molar Mass (g/mol) |

|---|---|---|

| Reactants | ||

| Tetrahydrofuran-2-carboxylic acid | C₅H₈O₃ | 116.12 |

| Ethanol | C₂H₆O | 46.07 |

| Total Mass of Reactants | 162.19 | |

| Products | ||

| This compound (Desired) | C₇H₁₂O₃ | 144.17 |

| Water (Byproduct) | H₂O | 18.02 |

| Atom Economy (%) | (144.17 / 162.19) * 100 ≈ 88.9% |

Minimizing waste goes beyond atom economy to include the reduction of solvents, purification materials, and energy consumption, striving for processes that are both economically and environmentally efficient. greenchemistry-toolkit.orgyoutube.com

Development of Catalytic Processes for Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, offering pathways to more efficient and selective chemical transformations. jddhs.com Catalytic reactions are preferable to those using stoichiometric reagents because they reduce waste, often operate under milder conditions, and can be designed for high selectivity, minimizing the formation of unwanted byproducts. jddhs.comgreenchemistry-toolkit.org

In the context of this compound synthesis, catalytic methods can be applied to the formation of the tetrahydrofuran ring itself or its subsequent functionalization. For example, modern transition-metal catalysis, including nickel-catalyzed reactions, enables the C-H functionalization of simple hydrocarbon feedstocks, potentially allowing for the direct carboxylation or esterification of the tetrahydrofuran ring system. organic-chemistry.org Such methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

The development of dual-site catalysts, such as those used in acetylene (B1199291) carbonylation, demonstrates how catalyst design can influence reaction pathways and product selectivity, a principle applicable to the synthesis of complex esters. acs.org Furthermore, the use of Lewis acid catalysts like zinc(II)-triflate has been shown to be effective in ring-closing reactions related to the THF structure, highlighting the potential for catalytic routes in depolymerization and synthesis. researchgate.net These catalytic approaches offer significant advantages over traditional methods that may rely on harsh reagents and produce substantial waste streams. jddhs.com

Enzymatic Methods as Environmentally Benign Alternatives

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green alternative to conventional chemical methods. jddhs.com Enzymes operate under mild conditions (pH and temperature), are highly selective, and are derived from renewable resources, which significantly reduces the environmental impact of a synthesis. acs.org

For this compound, enzymatic methods are particularly valuable for producing enantiomerically pure forms of the compound, which are often required for pharmaceutical applications. researchgate.net A key strategy is the kinetic resolution of a racemic mixture of (±)-ethyl tetrahydrofuran-2-carboxylate. Research has demonstrated the successful enantioselective hydrolysis of this ester using proteases. researchgate.net

In one study, a protease from Aspergillus melleus was used to selectively hydrolyze the (S)-enantiomer of ethyl (±)-tetrahydrofuran-2-carboxylate, leaving the desired (R)-tetrahydrofuran-2-carboxylic acid and unreacted (S)-ester. researchgate.net This chemoenzymatic approach provides high enantiomeric excess. researchgate.net

The table below summarizes findings from an enzymatic resolution study. researchgate.net

| Parameter | Value/Condition |

|---|---|

| Enzyme | Aspergillus melleus protease researchgate.net |

| Substrate | ethyl (±)-tetrahydrofuran-2-carboxylate researchgate.net |

| Concentration | 2 M (288 g/L) researchgate.net |

| Solvent/Buffer | 1.5 M potassium phosphate (B84403) buffer (pH 8) researchgate.net |

| Reaction Time | 20 hours researchgate.net |

| Product | (R)-Tetrahydrofuran-2-carboxylic acid researchgate.net |

| Enantiomeric Excess (ee) | 94.4% researchgate.net |

| Enantioselectivity (E-value) | 60 researchgate.net |

Such enzymatic processes exemplify a highly efficient and environmentally benign route to chiral building blocks derived from this compound. jddhs.comresearchgate.net

Solvent Selection and Waste Management Strategies

A holistic approach to sustainable synthesis involves not only the reaction itself but also the entire process, including solvent selection and waste management. nih.govjddhs.com The choice of solvent has cascading effects on energy consumption (for heating, cooling, and distillation), process safety, and the environmental fate of waste streams. researchgate.net

Effective waste management strategies are equally crucial. This includes:

Solvent Recycling: Where possible, recovering and reusing solvents significantly reduces waste and the need for virgin solvent production. nih.gov The use of solvents with low water miscibility, like 2-MeTHF, can simplify separation and recovery processes. researchgate.net

Waste Treatment: Treating unavoidable waste streams to minimize their environmental harm is essential. This can involve biological treatment for biodegradable solvents or incineration with energy recovery for others. researchgate.net

Process Intensification: Techniques like flow chemistry can reduce solvent volumes, improve reaction control, and minimize waste generation compared to traditional batch processing. jddhs.com

Analytical and Spectroscopic Characterization in Research of Ethyl Tetrahydrofuran 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of ethyl tetrahydrofuran-2-carboxylate. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

In ¹H NMR spectroscopy, the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the proton signals confirm the presence of both the ethyl ester and the tetrahydrofuran (B95107) ring moieties. The ethyl group gives rise to a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (OCH₂) protons, resulting from coupling with each other. The protons on the tetrahydrofuran ring produce more complex multiplets due to their diastereotopic nature and coupling to each other.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule. The carbonyl carbon of the ester group appears at a characteristic downfield shift, while the carbons of the ethyl group and the tetrahydrofuran ring are found in the aliphatic region of the spectrum.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Protons | Expected Chemical Shift (δ) ppm | Multiplicity |

| CH-2 (ring) | ~4.2 - 4.4 | Triplet or Doublet of Doublets |

| CH₂-3 (ring) | ~1.9 - 2.2 | Multiplet |

| CH₂-4 (ring) | ~1.8 - 2.1 | Multiplet |

| O-CH₂-5 (ring) | ~3.8 - 4.1 | Multiplet |

| O-CH₂ (ethyl) | ~4.08 - 4.15 | Quartet |

| CH₃ (ethyl) | ~1.22 - 1.27 | Triplet |

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Expected Chemical Shift (δ) ppm |

| C=O (carbonyl) | ~172 - 175 |

| C-2 (ring) | ~75 - 78 |

| C-5 (ring) | ~68 - 70 |

| O-CH₂ (ethyl) | ~60 - 62 |

| C-3 (ring) | ~28 - 32 |

| C-4 (ring) | ~24 - 27 |

| CH₃ (ethyl) | ~14 - 15 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The nominal molecular weight of the compound (C₇H₁₂O₃) is 144.17 g/mol . bldpharm.com High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. For example, the protonated molecule ([M+H]⁺) has a measured exact mass of approximately 145.03.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a unique mass spectrum that serves as a molecular fingerprint. While a specific published spectrum for this compound is not widely available, the fragmentation pattern can be predicted based on the known behavior of esters and cyclic ethers.

Key expected fragmentation pathways include:

Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the C-O bond adjacent to the carbonyl is a common fragmentation for esters, which would result in an acylium ion at m/z 99.

Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment at m/z 115.

McLafferty Rearrangement: If applicable, this involves the transfer of a gamma-hydrogen, though it is less straightforward in this cyclic system.

Ring Cleavage: The tetrahydrofuran ring can open and fragment in various ways, leading to smaller ions. A prominent peak is often observed at m/z 71, corresponding to the [C₄H₇O]⁺ fragment from the tetrahydrofuran ring itself.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

| 144 | [C₇H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 115 | [C₅H₇O₃]⁺ | Loss of ethyl group (•C₂H₅) |

| 99 | [C₅H₇O₂]⁺ | Loss of ethoxy group (•OC₂H₅) |

| 71 | [C₄H₇O]⁺ | Cleavage of the ester group, retaining the ring |

| 45 | [C₂H₅O]⁺ | Ethoxy cation |

Vibrational Spectroscopy (IR, VCD) for Conformational and Chiral Studies

Vibrational spectroscopy techniques, including standard Infrared (IR) and Vibrational Circular Dichroism (VCD), are invaluable for identifying functional groups and investigating the three-dimensional structure of chiral molecules like this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. The most prominent absorption band for this molecule is the strong carbonyl (C=O) stretch of the ester, which typically appears in the range of 1735-1750 cm⁻¹. Other significant bands include the C-O stretching vibrations of the ester and the ether linkage within the tetrahydrofuran ring, which are found in the 1000-1300 cm⁻¹ region.

Vibrational Circular Dichroism (VCD): VCD is a powerful technique for studying chiral molecules in solution. It measures the differential absorption of left and right circularly polarized infrared light. Since VCD spectra are highly sensitive to the molecule's conformation and absolute configuration, it is an ideal tool for studying the stereochemistry of this compound.

Research on the closely related parent molecule, tetrahydrofuran-2-carboxylic acid, has demonstrated that VCD can effectively probe the complex equilibrium between monomeric and dimeric structures in solution. For chiral carboxylic acids, this technique provides detailed insight into intermolecular associations. rsc.org Furthermore, studies on the analogous mthis compound show that VCD, in combination with computational (DFT) analysis, can be used to perform detailed conformational analysis.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., TLC, GC, HPLC)

Chromatographic methods are essential for assessing the purity and, crucially for a chiral molecule, the enantiomeric excess (e.e.) of this compound.